molecular formula C11H17NO B1427920 [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1247490-96-5

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1427920
CAS No.: 1247490-96-5
M. Wt: 179.26 g/mol
InChI Key: LBVSUNJCJKFUTL-UHFFFAOYSA-N
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Description

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine is an organic compound with the molecular formula C11H17NO. It is a versatile small molecule scaffold used in various research and industrial applications .

Preparation Methods

The synthesis of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine typically involves the reaction of 4-methyl-2-hydroxybenzaldehyde with isopropyl bromide to form 4-methyl-2-(propan-2-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural properties.

    Medicine: It is investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar compounds to [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine include:

    [4-Methyl-2-(propan-2-yloxy)phenyl]methanol: Differing by the presence of a hydroxyl group instead of an amine group.

    [4-Methyl-2-(propan-2-yloxy)phenyl]methanone: Differing by the presence of a carbonyl group instead of an amine group.

    [4-Methyl-2-(propan-2-yloxy)phenyl]methanoic acid: Differing by the presence of a carboxyl group instead of an amine group.

These compounds share similar structural features but exhibit different chemical and biological properties, highlighting the uniqueness of this compound in its applications and effects.

Properties

IUPAC Name

(4-methyl-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVSUNJCJKFUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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